![molecular formula C21H23N3O4S B6571891 8-{[1,1'-biphenyl]-4-sulfonyl}-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021262-20-3](/img/structure/B6571891.png)

8-{[1,1'-biphenyl]-4-sulfonyl}-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

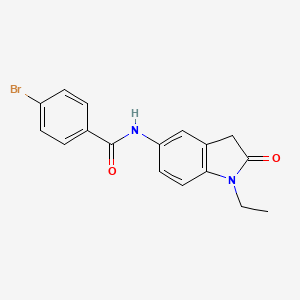

The compound “8-{[1,1’-biphenyl]-4-sulfonyl}-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione” is a derivative of 1,3,8-triazaspiro[4.5]decane-2,4-dione . The core structure, 1,3,8-triazaspiro[4.5]decane-2,4-dione, is a type of hydantoin, which is a class of compounds that have wide-ranging therapeutic applications .

Synthesis Analysis

The synthesis of related compounds involves a series of sequential chemical steps, including a Bucherer-Bergs reaction . The stereochemical result of this reaction is due to the high stereodirecting nucleophilic attack of the first CN-particle on the carbonyl group of piperidine-4-one . Another synthesis method involves catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction with 4-methoxycyclohexan-1-one as raw material .Molecular Structure Analysis

The molecular structure of the compound can be analyzed using techniques such as NMR, HMBC, and NOESY . These techniques can help verify the experimentally obtained structure and match it with the calculated energy minima conformation .Chemical Reactions Analysis

The chemical reactions involved in the formation of this compound include a series of sequential chemical steps due to the high stereodirecting nucleophilic attack of the first CN-particle on the carbonyl group of piperidine-4-one .Scientific Research Applications

Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase Inhibition

The 2-oxoglutarate (2OG)-dependent hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs) play a crucial role in regulating cellular responses to low oxygen levels. Inhibition of PHDs has therapeutic implications for conditions like anemia and ischemia-related diseases. Notably, spiro[4.5]decanone-containing PHD inhibitors have emerged as promising templates for drug development. Crystallographic studies reveal their potential as selective and potent 2OG oxygenase inhibitors .

Anaemia Treatment via Erythropoietin (EPO) Upregulation

PHD inhibitors are currently in phase 3 clinical trials for treating anemia in chronic kidney disease. By upregulating erythropoietin (EPO), these inhibitors enhance red blood cell production, addressing anemia-related complications. The spiro[4.5]decanone scaffold offers a novel avenue for developing effective PHD inhibitors .

Beyond PHDs: Other 2OG Oxygenases

While PHD inhibitors primarily target HIF prolyl hydroxylases, they may also inhibit other human 2OG oxygenases. The spiro[4.5]decanone series presents an opportunity to explore broader applications in this class of enzymes .

Synthetic Chemistry and Drug Design

Researchers have synthesized related compounds, such as 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione , using efficient routes . These synthetic efforts contribute to drug discovery and optimization.

Agrochemical Applications

Spiro[4.5]decanone derivatives have been investigated in the context of agrochemicals. For instance, cis-8-methoxy-1,3-diazaspiro[4.5]decane-2,4-dione serves as a key intermediate in the synthesis of the insecticide spirotetramat .

Future Prospects and Structure-Activity Relationship (SAR) Studies

Continued research on spiro[4.5]decanone-based compounds will uncover additional applications and refine SAR. Understanding how modifications affect their activity will guide drug design efforts.

Mechanism of Action

Target of Action

The primary targets of this compound are the Receptor-interacting protein kinase 1 (RIPK1) and Prolyl Hydroxylase Domain (PHD) . RIPK1 is a key component in the necroptosis signaling pathway, a type of programmed cell death .

Mode of Action

The compound interacts with its targets by binding to the active site of the enzymes. In the case of RIPK1, the compound inserts into a deep hydrophobic pocket and forms T-shaped π–π interactions . For PHDs, the compound competes with the 2-oxoglutarate (2OG) co-substrate .

Biochemical Pathways

The compound affects the necroptosis signaling pathway and the hypoxia-inducible factor (HIF) pathway . In the necroptosis pathway, the compound inhibits RIPK1, thereby preventing cell death . In the HIF pathway, the compound inhibits PHDs, leading to upregulation of erythropoietin (EPO), vascular endothelial growth factor (VEGF), and proteins involved in epigenetic regulation .

Pharmacokinetics

Similar compounds are known to have good bioavailability and are currently in clinical trials .

Result of Action

The inhibition of RIPK1 and PHDs by the compound leads to a decrease in programmed cell death and an increase in the body’s response to low oxygen levels . This can have therapeutic potential for various diseases, including inflammatory, neurodegenerative, infectious, and malignant diseases .

properties

IUPAC Name |

3-ethyl-8-(4-phenylphenyl)sulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O4S/c1-2-24-19(25)21(22-20(24)26)12-14-23(15-13-21)29(27,28)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-11H,2,12-15H2,1H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBOMCRXSUIPOJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4)NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-([1,1'-Biphenyl]-4-ylsulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-[4-(diethylamino)-2-methylphenyl]acetamide](/img/structure/B6571811.png)

![2-{4-[benzyl(ethyl)sulfamoyl]benzamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6571827.png)

![4-(diethylamino)-N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide](/img/structure/B6571832.png)

![2-{4-[ethyl(phenyl)sulfamoyl]benzamido}-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6571833.png)

![8-[2-(4-chlorophenoxy)acetyl]-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6571842.png)

![3-ethyl-8-(2-phenylacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6571847.png)

![3-ethyl-8-[2-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6571848.png)

![3-ethyl-8-(5-methoxy-2,4-dimethylbenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6571877.png)

![3-ethyl-8-(4-phenoxybenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6571885.png)

![8-(2,4-difluorobenzenesulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6571896.png)